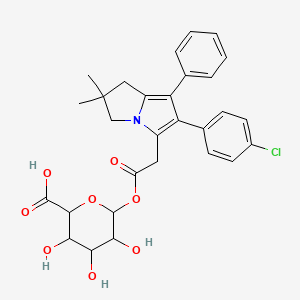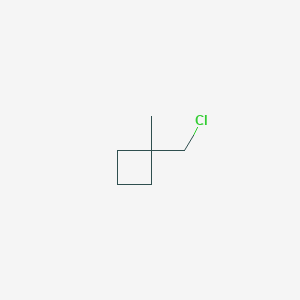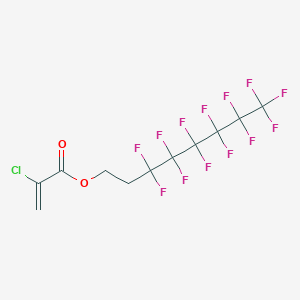![molecular formula C14H24N2O4 B12284822 3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)
3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-O-tert-butyl 7-O-méthyl (1S,5R)-3,9-diazabicyclo[331]nonane-3,7-dicarboxylate est un composé organique complexe comportant une structure bicyclique avec le diazabicyclononane comme noyau
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-O-tert-butyl 7-O-méthyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate implique généralement plusieurs étapes, en partant de molécules organiques plus simples. Le processus comprend souvent la formation du noyau bicyclique par des réactions de cyclisation, suivie de l'introduction de groupes tert-butyle et méthyle par des réactions d'estérification. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements élevés et une pureté élevée.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer l'utilisation de systèmes de micro-réacteurs à flux, qui offrent des avantages en termes d'efficacité, d'extensibilité et de durabilité. Ces systèmes permettent un contrôle précis des conditions de réaction, conduisant à une qualité de produit constante et à une réduction des déchets .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-O-tert-butyl 7-O-méthyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction: Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé, ce qui peut conduire à des activités biologiques différentes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles ou électrophiles pour des réactions de substitution. Les conditions de réaction, telles que la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que les réactions de substitution peuvent introduire un large éventail de groupes fonctionnels, améliorant la polyvalence du composé dans les applications de recherche.
Applications de la recherche scientifique
Le 3-O-tert-butyl 7-O-méthyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate a plusieurs applications dans la recherche scientifique:
Chimie: Le composé est utilisé comme bloc de construction dans la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et d'agrochimiques.
Biologie: Sa structure unique lui permet d'interagir avec diverses cibles biologiques, ce qui en fait un outil précieux dans l'étude des mécanismes enzymatiques et de la liaison des récepteurs.
Médecine: Les propriétés thérapeutiques potentielles du composé sont explorées, en particulier dans le traitement des troubles neurologiques et comme agent antimicrobien.
Mécanisme d'action
Le mécanisme d'action du 3-O-tert-butyl 7-O-méthyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La structure bicyclique du composé lui permet de s'insérer dans des sites de liaison avec une grande spécificité, modulant l'activité de ces cibles. Cette interaction peut conduire à divers effets biologiques, selon la nature de la cible et des voies impliquées.
Applications De Recherche Scientifique
3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool in the study of enzyme mechanisms and receptor binding.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
Alcaloides tropaniques: Des composés comme l'atropine et la scopolamine partagent une structure bicyclique similaire et sont connus pour leurs activités biologiques.
Composés diazabicyclo: D'autres composés diazabicyclo, tels que le 1,4-diazabicyclo[2.2.2]octane, présentent également des propriétés chimiques et biologiques uniques.
Unicité
Ce qui distingue le 3-O-tert-butyl 7-O-méthyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate, c'est son schéma de substitution spécifique, qui lui confère une réactivité chimique et une activité biologique distinctes. La présence de groupes tert-butyle et d'ester méthylique améliore sa stabilité et sa solubilité, ce qui en fait un composé polyvalent pour diverses applications .
Propriétés
Formule moléculaire |
C14H24N2O4 |
|---|---|
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-14(2,3)20-13(18)16-7-10-5-9(12(17)19-4)6-11(8-16)15-10/h9-11,15H,5-8H2,1-4H3/t9?,10-,11+ |
Clé InChI |
GLTXOTSBWAISRB-FGWVZKOKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@@H](C1)N2)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2CC(CC(C1)N2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


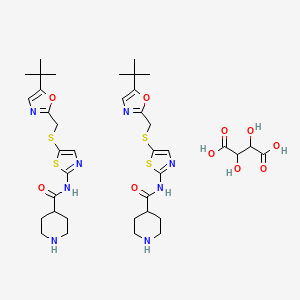
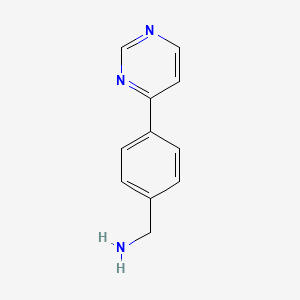
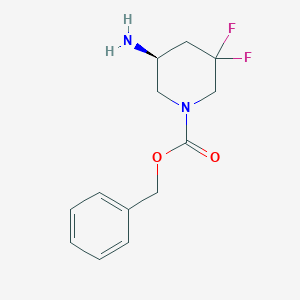
![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)

![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)
![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)


